5-Ethylfuran-2-carboxylic acid
Overview
Description
5-Ethylfuran-2-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound, this compound, has a molecular formula of C7H8O3 and a molecular weight of 140.14 g/mol . It is a derivative of furan with an ethyl group at the 5-position and a carboxylic acid group at the 2-position.
Scientific Research Applications
5-Ethylfuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Future Directions
Furanic compounds, including 5-Ethylfuran-2-carboxylic acid, have potential applications as sustainable substitutes for petroleum-derived monomers . They can be used in the production of bio-based polymers, such as poly (ethylene 2,5-furandicarboxylate) (PEF) . The biocatalytic production of furanic compounds is a promising approach with advantages including mild reaction conditions, lower cost, higher selectivity, and environmental friendliness .
Mechanism of Action
Target of Action
The primary targets of 5-Ethylfuran-2-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers as part of a collection
Biochemical Pathways
It’s worth noting that furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Pharmacokinetics
Its impact on bioavailability is currently unknown
Result of Action
As a novel compound, its effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
It’s important to note that the production of furan derivatives has been studied with a focus on the valorization of lignocellulosic materials, which can be derived from agricultural and food waste streams . This suggests that environmental factors could potentially play a role in the synthesis and action of these compounds.
Biochemical Analysis
Biochemical Properties
5-Ethylfuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the flux of metabolic pathways and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been reported to inhibit certain oxidoreductases by binding to their active sites and preventing substrate access . This inhibition can lead to a decrease in the production of reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound can undergo degradation, leading to changes in its biochemical activity . In vitro studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be affected by factors such as pH, temperature, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to adaptive responses in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The localization and accumulation of this compound can influence its biochemical activity and effectiveness in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular cellular compartments, such as the mitochondria or the nucleus, through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes and ensuring its effective participation in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylfuran-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes. The production process is designed to be sustainable and environmentally friendly, utilizing renewable resources .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylfuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: Substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Comparison with Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness: 5-Ethylfuran-2-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other furan derivatives and can lead to different applications and reactivity patterns .
Properties
IUPAC Name |
5-ethylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZPUOIORLHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289543 | |
Record name | 5-ethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56311-37-6 | |
Record name | 56311-37-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-ethyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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